

# The Enigmatic Presence of 10-Nonadecanone in the Plant Kingdom: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 10-Nonadecanone

Cat. No.: B1346682

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Executive Summary: **10-Nonadecanone** (CAS: 504-57-4), a long-chain aliphatic ketone, is a sparsely documented secondary metabolite within the plant kingdom. While its presence has been confirmed in a handful of species, quantitative data and a comprehensive understanding of its biosynthesis and physiological role remain elusive. This technical guide synthesizes the current, albeit limited, knowledge on the natural occurrence of **10-Nonadecanone** in plants. It presents a hypothesized biosynthetic pathway, details robust experimental protocols for its extraction and identification, and outlines future research directions. This document is intended for researchers, phytochemists, and drug development professionals interested in the exploration of novel plant-derived compounds.

## Introduction: Chemical Profile of 10-Nonadecanone

**10-Nonadecanone**, also known as dinonyl ketone or caprinone, is a saturated ketone with the chemical formula  $C_{19}H_{38}O$ .<sup>[1]</sup> It consists of a 19-carbon chain with a carbonyl group located at the tenth carbon position. Its symmetrical structure and high molecular weight (282.5 g/mol) contribute to its solid state at room temperature and low volatility.<sup>[1]</sup>

### Key Chemical Properties:

- Molecular Formula:  $C_{19}H_{38}O$ <sup>[1]</sup>
- IUPAC Name: Nonadecan-10-one<sup>[1]</sup>
- Molecular Weight: 282.5 g/mol <sup>[1]</sup>

- Appearance: White to almost white powder or crystal

## Natural Occurrence in Planta

The identification of **10-Nonadecanone** in plants is not widespread, with reports limited to a few species across different families. Its detection has been noted in *Houttuynia cordata*, *Tridax procumbens*, and *Terminalia chebula*.<sup>[1][2]</sup> However, detailed quantitative analyses that specify the concentration of this particular ketone in various plant tissues are conspicuously absent from the current literature. The available data primarily confirms its presence as a minor constituent within the complex matrix of plant volatiles and extracts.

Plant Species	Family	Plant Part(s)	Quantitative Data	Reference(s)
<i>Terminalia chebula</i> Retz.	Combretaceae	Fruit	Not Reported	<sup>[1][2][3]</sup>
<i>Tridax procumbens</i> L.	Asteraceae	Aerial Parts	Not Reported	<sup>[1][2]</sup>
<i>Houttuynia cordata</i> Thunb.	Saururaceae	Whole Plant	Not Reported	<sup>[1]</sup>

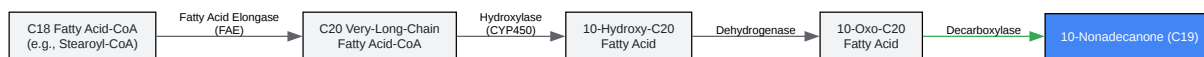
## Hypothesized Biosynthesis of 10-Nonadecanone

While the specific biosynthetic pathway for **10-Nonadecanone** has not been elucidated, a putative pathway can be hypothesized based on the known biosynthesis of other long-chain aliphatic ketones in plant cuticular waxes.<sup>[4]</sup> This process, known as the alkane-forming pathway, originates from very-long-chain fatty acids (VLCFAs).

The proposed pathway involves the following key steps:

- **Fatty Acid Elongation:** A common fatty acid precursor, such as palmitoyl-CoA (C16) or stearoyl-CoA (C18), undergoes several cycles of elongation by fatty acid elongase (FAE) complexes to produce a C20 VLCFA-CoA, such as arachidoyl-CoA.
- **Hydroxylation:** The VLCFA is hydroxylated at the C-10 position by a cytochrome P450-dependent hydroxylase.

- Oxidation: The resulting secondary alcohol is oxidized to a  $\beta$ -keto acid derivative.
- Decarboxylation: The final step involves the decarboxylation of the  $\beta$ -keto acid, yielding the C19 ketone, **10-Nonadecanone**.

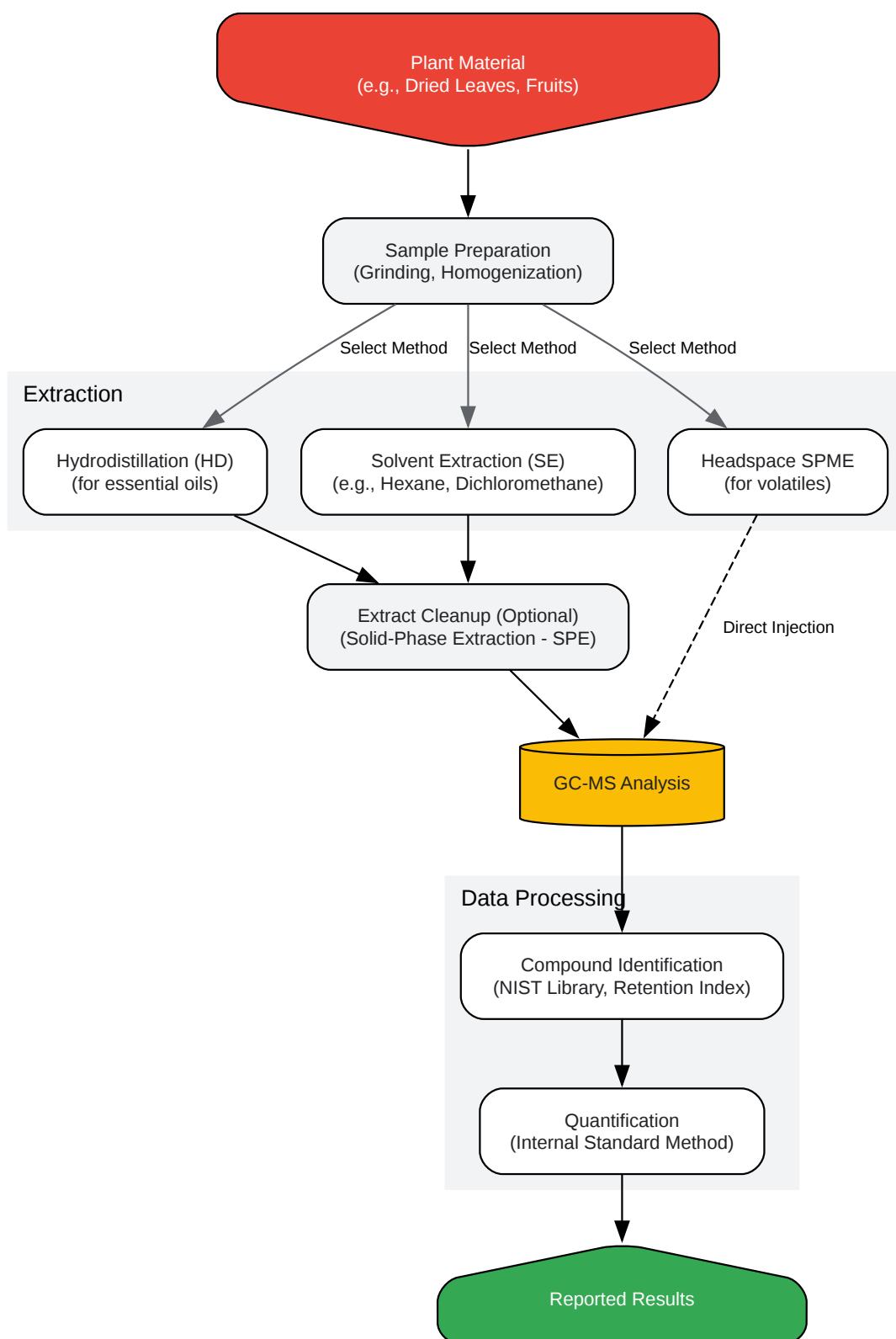


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Hypothesized biosynthesis of **10-Nonadecanone** from a fatty acid precursor.

## Experimental Methodologies for Isolation and Identification

The detection and analysis of a high-molecular-weight, low-volatility compound like **10-Nonadecanone** require specific and sensitive analytical techniques. The following section outlines a comprehensive workflow from sample preparation to final analysis, based on standard protocols for plant secondary metabolite analysis.<sup>[5][6][7]</sup>



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General experimental workflow for the analysis of **10-Nonadecanone** from plant sources.

## Sample Preparation

Plant material (e.g., fruits, leaves, stems) should be collected and, if necessary, dried at a controlled temperature (e.g., 40-50°C) to inactivate enzymes and prevent degradation of metabolites. The dried material is then ground into a fine powder to increase the surface area for efficient extraction. For analysis of fresh volatiles, plant material can be used directly.

## Extraction

The choice of extraction method is critical and depends on the research objective.

- **Hydrodistillation (HD):** This is a classic method for extracting essential oils. Plant material is boiled in water, and the steam, carrying the volatile compounds, is condensed and collected. **10-Nonadecanone**, due to its relatively high boiling point, may be present in the essential oil fraction.<sup>[5]</sup>
- **Solvent Extraction (SE):** This method involves macerating or sonicating the plant powder in a non-polar organic solvent such as hexane or dichloromethane. This is effective for extracting a broad range of lipophilic compounds, including long-chain ketones. The resulting extract is then filtered and concentrated under reduced pressure.
- **Headspace Solid-Phase Microextraction (HS-SPME):** For a rapid and solvent-free approach to analyzing volatile and semi-volatile compounds, HS-SPME is ideal. The plant material is placed in a sealed vial and gently heated (e.g., 60-80°C) to release compounds into the headspace.<sup>[7][8]</sup> A coated fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace to adsorb the analytes, which are then thermally desorbed directly into the gas chromatograph inlet.<sup>[7]</sup>

## Extract Cleanup

Crude solvent extracts can be complex, containing pigments, lipids, and other interfering substances. Solid-Phase Extraction (SPE) can be employed for cleanup.<sup>[9]</sup> A C18 or silica cartridge can be used to retain the non-polar ketone while more polar impurities are washed away. The ketone is then eluted with a stronger organic solvent like acetonitrile.<sup>[9]</sup>

## Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for identifying and quantifying **10-Nonadecanone**.<sup>[6]</sup>

- **Chromatographic Separation:** A non-polar capillary column (e.g., HP-5MS, DB-5) is typically used. A temperature gradient program is employed, starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280-300°C) to elute compounds across a wide range of boiling points.
- **Identification:** The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum (fingerprint). The spectrum of the unknown peak is compared against a reference library, such as the NIST Mass Spectral Library, for positive identification. Confirmation is achieved by comparing the calculated Kovats Retention Index (RI) of the peak with literature values.<sup>[1]</sup>
- **Quantification:** For accurate quantification, an internal standard (IS) method is recommended. A known amount of a suitable internal standard (a compound not naturally present in the sample, e.g., a different long-chain ketone like 2-nonadecanone) is added to the sample before extraction. A calibration curve is generated using authentic standards of **10-Nonadecanone**, and the concentration in the sample is calculated based on the peak area ratio of the analyte to the internal standard.

## Potential Physiological Roles and Future Research

The physiological function of **10-Nonadecanone** in plants is currently unknown. However, other long-chain aliphatic ketones found in plant cuticles are known to play roles in forming a protective barrier against water loss and external stressors. Some volatile ketones also act as signaling molecules or have allelopathic or defensive properties. For instance, certain 2-ketones have been shown to modulate plant growth and the antioxidant system in *Lactuca sativa*.<sup>[10]</sup>

The study of **10-Nonadecanone** is still in its infancy. Future research should prioritize:

- **Quantitative Screening:** A broad screening of plant species, particularly those from the Terminalia, Tridax, and Saururaceae families, is needed to quantify the concentration of **10-Nonadecanone** in different tissues and developmental stages.

- **Biosynthetic Pathway Elucidation:** Using transcriptomics and functional genomics, the specific genes and enzymes (hydroxylases, decarboxylases) responsible for its synthesis should be identified.
- **Functional Analysis:** Bioassays should be conducted to determine if **10-Nonadecanone** possesses any significant physiological roles, such as antimicrobial, insecticidal, or plant growth-regulating activities.

## Conclusion

**10-Nonadecanone** represents a chemical entity in the vast landscape of plant secondary metabolites that is largely unexplored. While its presence is confirmed in a few plant species, a significant knowledge gap exists regarding its concentration, biosynthesis, and biological function. The experimental workflows and hypothesized pathways presented in this guide provide a foundational framework for researchers to pursue a more in-depth investigation of this compound. Unraveling the secrets of **10-Nonadecanone** could reveal novel biochemical pathways and potentially lead to the discovery of new bioactive molecules for applications in agriculture, pharmacology, and other industries.

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